N-(4-chloro-2-fluorophenyl)-2-methylbenzamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-methylbenzamide, commonly known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMB belongs to the class of benzamide derivatives and has been found to exhibit promising results in various studies.
Mechanism of Action
The exact mechanism of action of CFMB is not fully understood. However, it has been proposed that CFMB exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. CFMB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
CFMB has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. CFMB has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes.
Advantages and Limitations for Lab Experiments
CFMB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor activity against various cancer cell lines. However, CFMB also has some limitations. It has low solubility in water, which can make it challenging to use in certain experiments. Additionally, the exact mechanism of action of CFMB is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on CFMB. One area of research could be to investigate the use of CFMB in combination with other anticancer agents to enhance its antitumor activity. Another area of research could be to study the effects of CFMB on cancer stem cells, which are thought to play a crucial role in cancer progression and recurrence. Additionally, further studies could be conducted to elucidate the exact mechanism of action of CFMB and to identify potential targets for drug development.
Synthesis Methods
The synthesis of CFMB involves the reaction of 4-chloro-2-fluoroaniline and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a solvent like dichloromethane or dimethylformamide. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
CFMB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. CFMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-4-2-3-5-11(9)14(18)17-13-7-6-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFCYGCECYLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-methylbenzamide |
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